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Compound Name: 9-Angeloylretronecine N-oxide

Cat. No.: B1609405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available toxicological data specifically for 9-Angeloylretronecine N-oxide
is limited. This guide provides a comprehensive overview of the toxicity profile of the broader

class of retronecine-type pyrrolizidine alkaloid N-oxides (PA N-oxides), to which 9-
Angeloylretronecine N-oxide belongs. The mechanisms and toxicological endpoints

discussed are based on studies of structurally related compounds and should be considered

representative of the potential toxicity of 9-Angeloylretronecine N-oxide.

Executive Summary
9-Angeloylretronecine N-oxide is a member of the pyrrolizidine alkaloid N-oxides (PA N-

oxides), a group of natural phytotoxins found in numerous plant species. While often

considered less toxic than their corresponding tertiary pyrrolizidine alkaloids (PAs), PA N-oxides

can be converted to their toxic parent alkaloids in the body, leading to significant health risks,

most notably hepatotoxicity and genotoxicity. This conversion is a critical step in their

mechanism of toxicity and is mediated by both intestinal microbiota and hepatic enzymes. This

document outlines the current understanding of the toxicity of retronecine-type PA N-oxides,

providing a framework for the safety assessment of 9-Angeloylretronecine N-oxide.

Mechanism of Toxicity: Metabolic Activation is Key
The toxicity of 9-Angeloylretronecine N-oxide and other PA N-oxides is intrinsically linked to

their biotransformation into reactive pyrrolic metabolites.[1][2][3] This process involves a two-
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step metabolic pathway:

Reduction to Parent Pyrrolizidine Alkaloid: The initial and rate-limiting step is the reduction of

the N-oxide back to its corresponding tertiary pyrrolizidine alkaloid, 9-Angeloylretronecine.

This conversion is carried out by two main systems:

Intestinal Microbiota: Anaerobic bacteria in the gastrointestinal tract can efficiently reduce

PA N-oxides.[1][3]

Hepatic Cytochrome P450 Enzymes: In the liver, specific CYP isozymes, particularly

CYP1A2 and CYP2D6, are capable of reducing PA N-oxides.[1][2]

Metabolic Activation in the Liver: The resulting parent PA, 9-Angeloylretronecine, is then

metabolically activated in the liver by other cytochrome P450 enzymes. This activation

process generates highly reactive electrophilic pyrrolic esters, primarily dehydroretronecine

(DHR).

These reactive metabolites can then bind to cellular macromolecules such as proteins and

DNA, leading to cellular dysfunction, cytotoxicity, and genotoxicity.[1][2]

Quantitative Toxicity Data
Specific quantitative toxicity data for 9-Angeloylretronecine N-oxide are not readily available

in the public literature. The following tables summarize representative data for the broader

class of retronecine-type PA N-oxides to provide a comparative context.

Table 1: In Vivo Toxicity Data (Representative PA N-Oxides)
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Compound Species
Route of
Administrat
ion

Endpoint Value Reference

Riddelliine N-

oxide
Rat Oral

DNA Adducts

(in liver)

39.9 ± 0.6

adducts/10⁷

nucleotides

(after 3 days

at 1.0 mg/kg)

[4]

General PA

N-Oxides
Rodents Oral

Hepatotoxicit

y
Observed [1][3]

Table 2: In Vitro Genotoxicity Data (Representative PA N-Oxides)

Compound Test System Endpoint Result Reference

Riddelliine N-

oxide
N/A

Genotoxic

Potential

Considered a

potential

genotoxic

hepatocarcinoge

n

[4]

Experimental Protocols
Detailed experimental protocols for toxicity testing of 9-Angeloylretronecine N-oxide are not

published. The following are generalized protocols for key toxicity assays relevant to PA N-

oxides, based on standard methodologies.

In Vivo Repeated Dose Toxicity Study (General Protocol)
Test System: Male and female Sprague-Dawley rats (8-10 weeks old).

Administration: Oral gavage, daily for 28 or 90 days.

Dose Groups: At least three dose levels of 9-Angeloylretronecine N-oxide and a vehicle

control group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11279032/
https://www.researchgate.net/figure/The-hepatotoxicityrelated-metabolic-pathways-of-PA-N-oxides-a-and-structures-of-four_fig1_333906518
https://www.researchgate.net/publication/330386495_Biotransformation_of_Pyrrolizidine_alkaloid_N-Oxide_to_hepatotoxic_Pyrrolizidine_alkaloid
https://pmc.ncbi.nlm.nih.gov/articles/PMC11279032/
https://www.benchchem.com/product/b1609405?utm_src=pdf-body
https://www.benchchem.com/product/b1609405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameters Monitored:

Clinical observations (daily).

Body weight and food consumption (weekly).

Hematology and clinical chemistry (at termination).

Organ weights (at termination).

Histopathology of liver, kidneys, and other major organs.

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

In Vitro Cytotoxicity Assay (General Protocol)
Cell Line: Human hepatoma cells (e.g., HepG2) or primary hepatocytes.

Treatment: Cells are incubated with various concentrations of 9-Angeloylretronecine N-
oxide for 24, 48, and 72 hours.

Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate

dehydrogenase) release assay.

Endpoint: Calculation of the IC50 (half-maximal inhibitory concentration).

Bacterial Reverse Mutation Assay (Ames Test) (General
Protocol)

Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and

Escherichia coli strain (e.g., WP2 uvrA).

Metabolic Activation: The assay is performed with and without an exogenous metabolic

activation system (S9 mix from induced rat liver).

Procedure: Bacteria are exposed to a range of concentrations of 9-Angeloylretronecine N-
oxide.
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Endpoint: The number of revertant colonies is counted to assess the mutagenic potential.
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Caption: Metabolic activation pathway of pyrrolizidine alkaloid N-oxides leading to toxicity.

Experimental Workflow for In Vivo Toxicity Assessment
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Caption: Generalized workflow for an in vivo repeated dose toxicity study.

Conclusion and Future Directions
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9-Angeloylretronecine N-oxide, as a retronecine-type PA N-oxide, poses a potential risk to

human health due to its metabolic activation to toxic pyrrolizidine alkaloids. The primary

toxicological concerns are hepatotoxicity and genotoxicity. While specific data for this

compound are lacking, the well-established toxicity of related PA N-oxides underscores the

need for caution and further investigation.

Future research should focus on:

Generating specific toxicity data for 9-Angeloylretronecine N-oxide: This includes

determining its LD50, IC50, and NOAEL values through standardized in vivo and in vitro

studies.

Investigating its genotoxic and carcinogenic potential: Dedicated assays are required to fully

characterize these critical endpoints.

Elucidating specific signaling pathways: Identifying the precise molecular targets and

pathways affected by its reactive metabolites will provide a more complete understanding of

its toxicity.

A thorough toxicological evaluation is essential to accurately assess the risks associated with

human exposure to 9-Angeloylretronecine N-oxide and to inform regulatory decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Toxicity Profile of 9-Angeloylretronecine N-oxide:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609405#toxicity-profile-of-9-angeloylretronecine-n-
oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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